molecular formula C12H9NaO2 B152867 Sodium 1-naphthaleneacetate CAS No. 61-31-4

Sodium 1-naphthaleneacetate

Cat. No. B152867
CAS RN: 61-31-4
M. Wt: 208.19 g/mol
InChI Key: CJUUXVFWKYRHAR-UHFFFAOYSA-M
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Description

Characterization and Binding Properties

Characterization of Naphthaleneacetic Acid Binding Naphthaleneacetic acid (NAA) binds to specific sites on maize coleoptile tissue membranes, with a dissociation constant (K(D)) of 5 to 7 x 10^(-7)M for naphthalene-1-acetic acid. This binding is not primarily ionic as it is insensitive to high monovalent salt concentrations but is inhibited by divalent cations like Mg(2+) or Ca(2+) above 5 mM. Organic acids, particularly citrate, enhance binding, which is heat-labile and sensitive to agents affecting proteins or lipids. A reducible group at the binding site, possibly a disulfide, seems essential for its function. The binding affinity for auxins is altered by a dialyzable, heat-stable, organic factor found in maize tissue .

Auxin Effects on Glucose Uptake and Bud Distribution

Stimulation of Glucose Uptake by NAA 1-Naphthaleneacetic acid (1-NAA) increases the active uptake of 3-O-methyl-d-glucose in maize coleoptile sections, with a half-maximum effect at 0.52 μM. The auxin antagonist 2-NAA also stimulates uptake but less effectively. The stimulation by 1-NAA is preceded by transient inhibition and requires the presence of KCl. The auxin transport inhibitor TIBA reverses 1-NAA's stimulation, suggesting a complex interaction with cellular transport mechanisms .

Polar Transport and Bud Distribution The polar transport of 1-NAA in tobacco explants determines the distribution of flower buds, with low concentrations favoring bud emergence at the basal edge and high concentrations on the remaining surface. The distribution is due to polar auxin transport, leading to accumulation at the basal side, as evidenced by the effects of transport inhibitors .

Analytical Methods for NAA Detection

Quantitative Determination in Pineapple Samples A method for determining 1-NAA in canned pineapple samples involves micelle-stabilized room temperature phosphorescence. The technique uses sodium dodecyl sulfate, thallium nitrate, and sodium sulfite, with a detection limit of 21 ng mL^(-1) and a mean recovery value of 98.6% for 250 ng mL^(-1) NAA .

Optosensing of NAA in Water and Apples A flow-through optosensing method for 1-NAA detection in water and apples uses heavy atom induced-room temperature phosphorescence. The method employs a flow-injection system with a solid support packed flow cell and a luminescence spectrometer. The detection limit is 1.2 ng mL^(-1), with a linear response up to 500 ng mL^(-1) .

Solubility and Thermodynamics

Solubility and Thermodynamic Modeling The solubility of sodium 1-naphthalenesulfonate in various organic solvents increases with temperature, with the highest solubility in ethanol. The solubility data were best correlated with the modified Apelblat equation, and mixing properties such as Gibbs energy and enthalpy were calculated using the NRTL model .

Metabolism and Conjugation

Metabolism in Tobacco Explants 1-NAA is rapidly metabolized in tobacco explants into various conjugates, including 1-NAA-glucoside and 1-NAA-aspartate. The metabolism suggests a regulatory role for conjugation in maintaining free 1-NAA levels in the tissue .

Chemical Reactions and Synthesis

Cleavage of Phosphorus-Carbon Bonds Sodium/naphthalene is an effective reagent for the reductive cleavage of aryl-phosphorus bonds, facilitating the synthesis of unsymmetrical diphosphines .

Control of Plant Sprouts

Sprout Control on Pyracantha Trunks NAA, as a sodium salt or ethyl ester, controls sprout growth on Pyracantha trunks when applied annually. A 1% concentration was more effective than 0.5%, significantly reducing the number of sprouts .

Spectroscopic and Computational Analysis

Study on Naproxen Sodium Although not directly related to 1-NAA, a study on Naproxen Sodium, a different naphthaleneacetic acid derivative, provides insights into spectroscopic properties, structural analysis, and thermodynamics. The study includes quantum computational methods and docking studies to predict binding with proteins10.

Scientific Research Applications

Translocation and Growth Inhibition in Citrus Trees

  • Sodium 1-naphthaleneacetate (NAA), when applied to young citrus trees, translocates from the treatment site and inhibits growth in untreated parts of the tree. This effect was more pronounced with the sodium salt formulation compared to the ethyl ester formulation (Nauer, Boswell, & Holmes, 1978).

Controlling Sprout Growth in Pyracantha and Avocado

Sprout Retardation in Harvested Carrots and Onions

  • Sodium NAA applied as a preharvest foliage spray to carrots showed some sprout retardation in harvested crops. Similar treatments to onion foliage reduced sprouting of the bulbs during storage (Dallyn & Smith, 1952).

Quantitative Determination in Food Samples

  • A method using micellar-stabilized room temperature phosphorescence was developed for determining NAA in canned pineapple samples, demonstrating its application in food quality and safety analysis (Carretero et al., 1998).

Enhancement of Organic Acid Exudation in Plants

  • NAA application led to increased organic acid exudation in white lupin plants under phosphorus deficiency. This indicates a potential role of NAA in enhancing nutrient acquisition strategies in plants (Gómez & Carpena, 2014).

Inhibition of Sucker Growth in European Hazelnut

Safety And Hazards

Sodium 1-naphthaleneacetate is considered a flammable material. It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

sodium;2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUUXVFWKYRHAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-87-3 (Parent)
Record name 1-Naphthaleneacetic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6034897
Record name Sodium 1-naphthaleneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-naphthaleneacetate

CAS RN

61-31-4, 25267-17-8
Record name 1-Naphthaleneacetic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthaleneacetic acid, sodium salt
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthaleneacetic acid, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 1-naphthaleneacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium naphthalene-1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.459
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Record name SODIUM 1-NAPHTHALENEACETATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TE Archer, JD Stokes - Journal of agricultural and food chemistry, 1983 - ACS Publications
… Sodium 1-naphthaleneacetate (NAA, 3.5% activeingredient) was applied in mid-June during the first bloom (0-15% calyptras off) of second crop flowers. Treatments consisted of 0,100, …
Number of citations: 10 pubs.acs.org
A Ueno, F Moriwaki, T Osa, T Ikeda, F Toda… - Bulletin of the Chemical …, 1986 - journal.csj.jp
… When sodium 1-naphthaleneacetate was present in the catalytic systems, the hydrolysis rate was enhanced for 1, but depressed for 2. This rate enhancement of 1 suggests that sodium l…
Number of citations: 15 www.journal.csj.jp
SH Choi, KS Park, CH Chang… - Analytical Science and …, 1998 - koreascience.kr
… Abstract: The hydrophobic interaction has been studied on sodium naphthalene derivatives such as sodium 1-naphthaleneacetate (S1NA), sodium 1-naphthalenemalonate (SINM), …
Number of citations: 0 koreascience.kr
A Ueno, F Moriwaki, T Osa, T Ikeda, F Toda, K Hattori - jlc.jst.go.jp
… When sodium 1-naphthaleneacetate was present in the catalytic systems, the hydrolysis … This rate enhancement of 1 suggests that sodium 1-naphthaleneacetate acts as a spacer which …
Number of citations: 0 jlc.jst.go.jp
AE HITCHCOCK - Contributions from Boyce …, 1952 - Boyce Thompson Institute for Plant …
Number of citations: 0
CH HOCH, CI NHNH - Origins of Human Cancer, 1977 - Cold Spring Harbor Laboratory
Number of citations: 0
최성호, 박근수, 장주환, 김학진 - 분석과학, 1998 - dbpia.co.kr
… Abstract: The hydrophobic interaction has been studied on sodium naphthalene derivatives such as sodium 1-naphthaleneacetate (S1NA), sodium 1-naphthalenemalonate (SINM), …
Number of citations: 0 www.dbpia.co.kr

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